molecular formula C22H24N6O3 B1667833 N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide CAS No. 402934-09-2

N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide

Cat. No. B1667833
M. Wt: 420.5 g/mol
InChI Key: LBCGUKCXRVUULK-QGZVFWFLSA-N
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Description

This compound is a small molecule with the chemical formula C22H24N6O3 . It belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a benzodioxole, an imidazole, a pyrimidine, and a proline derivative . The average molecular weight is 420.4644 .

Scientific Research Applications

Crystal and Molecular Structures

  • The crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were studied as a side product in the synthesis of an antitubercular agent. This research provides insights into the structural properties of similar compounds (Richter et al., 2023).

Antiviral Activity

  • Imidazol-5-one analogs, closely related to the requested compound, have been evaluated for their HIV-1 reverse transcriptase inhibitory activity. These studies are crucial for developing new antiviral agents (Mokale et al., 2014).

Antimicrobial Properties

  • Research on benzimidazolyl pyrimidoquinolinones, which share a similar structure, has shown significant antimicrobial activity. This highlights the potential of related compounds in treating infectious diseases (Prasoona et al., 2020).

Electrophysiological Activity

  • A study on N-substituted imidazolylbenzamides indicates their potential as selective class III agents for cardiac electrophysiological activity. This suggests a possible avenue for heart-related therapies (Morgan et al., 1990).

Antitumor Applications

  • Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides have been synthesized and shown significant cytotoxic activity against various cancer cell lines. This highlights the potential of structurally similar compounds in cancer treatment (Tomorowicz et al., 2020).

Synthesis and Characterization

  • Studies on the synthesis and characterization of imidazole-based compounds, including spectroscopic and structural analysis, provide foundational knowledge for the development of new pharmaceuticals and materials (Ünver et al., 2009).

Potential Anti-fibrotic Drug

  • Pharmacokinetics and tissue distribution of a novel ALK5 inhibitor with a similar structure have been investigated. The compound showed potential as an oral anti-fibrotic drug, indicating similar therapeutic potential for related compounds (Kim et al., 2008).

properties

IUPAC Name

(2R)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-15-11-20(26-22(25-15)27-10-8-23-13-27)28-9-2-3-17(28)21(29)24-7-6-16-4-5-18-19(12-16)31-14-30-18/h4-5,8,10-13,17H,2-3,6-7,9,14H2,1H3,(H,24,29)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCGUKCXRVUULK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CN=C2)N3CCCC3C(=O)NCCC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N2C=CN=C2)N3CCC[C@@H]3C(=O)NCCC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide
Reactant of Route 2
N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide
Reactant of Route 3
N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide
Reactant of Route 4
N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide

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